molecular formula C15H14ClNO B2827199 4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol CAS No. 1272436-93-7

4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol

Cat. No.: B2827199
CAS No.: 1272436-93-7
M. Wt: 259.73
InChI Key: SOUIJJGPQGXSNS-RQZCQDPDSA-N
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Description

4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol is a chemical compound known for its versatile applications in various fields of scientific research. It is a Schiff base ligand, which is typically formed by the condensation of a primary amine with an active carbonyl compound.

Preparation Methods

The synthesis of 4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol involves the reaction of 4-chlorosalicylaldehyde with 2,4-dimethylaniline under reflux conditions. The reaction mixture is typically refluxed for about an hour and then cooled to room temperature. The resulting mixture is concentrated to yield a yellow solid product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol involves its ability to coordinate with metal ions, forming stable complexes. The Schiff base ligand’s non-bonding electron pairs on the nitrogen atoms allow it to easily coordinate with metal ions. This coordination can lead to changes in the structural parameters and electronic properties of the resulting complexes, which can enhance their biological and photophysical activities .

Comparison with Similar Compounds

4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol can be compared with other similar Schiff base ligands, such as:

Properties

IUPAC Name

4-chloro-2-[(2,4-dimethylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-3-5-14(11(2)7-10)17-9-12-8-13(16)4-6-15(12)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUIJJGPQGXSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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